

"physical and chemical properties of 11-Dehydroxyisomogroside V"

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Compound of Interest

Compound Name: 11-Dehydroxyisomogroside V

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Technical Guide: 11-Dehydroxyisomogroside V

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydroxyisomogroside V is a complex triterpenoid glycoside isolated from the fruit of *Siraitia grosvenorii* (monk fruit). As a member of the mogroside family of compounds, which are known for their intense sweetness and potential therapeutic properties, **11-**

Dehydroxyisomogroside V is a molecule of interest for further investigation. This technical guide provides a summary of its known physical and chemical properties, a generalized experimental protocol for its extraction and purification from its natural source, and an overview of the current landscape of research into the biological activities of related mogrosides. Due to the limited publicly available data specifically for **11-Dehydroxyisomogroside V**, this guide also highlights areas where further research is needed.

Physical and Chemical Properties

Data for **11-Dehydroxyisomogroside V** is sparse in peer-reviewed literature. The following table summarizes the available information, primarily sourced from chemical supplier databases. Experimental values for properties such as melting point and solubility are not readily available and require experimental determination.

Property	Value	Source
CAS Number	1628293-32-2	Chemical Supplier Catalogs
Molecular Formula	C ₆₀ H ₁₀₂ O ₂₈	Chemical Supplier Catalogs
Molecular Weight	1271.45 g/mol	Chemical Supplier Catalogs
Appearance	Powder	Product Datasheets
Predicted Density	1.49 ± 0.1 g/cm ³	Chemical Supplier Catalogs
Predicted pKa	12.78 ± 0.70	Chemical Supplier Catalogs
Solubility	Not Available	Product Datasheets
Melting Point	Not Available	-

Experimental Protocols: Isolation and Purification of Mogrosides

While a specific protocol for the isolation of **11-Dehydroxyisomogroside V** is not available, the following is a generalized methodology for the extraction and purification of mogrosides from *Siraitia grosvenorii*, which can be adapted for the target compound.

Extraction

Several methods have been employed for the extraction of mogrosides from dried monk fruit. [1] The choice of method depends on the desired yield and purity of the crude extract.

- Hot Water Extraction: This is a common and cost-effective method.[1]
 - The dried fruit is crushed and mixed with water at a material-to-liquid ratio of approximately 1:15 (g/mL).[1]
 - The mixture is soaked for 30 minutes and then heated for 60 minutes. This process is typically repeated three times to maximize yield.[1]
- Ethanol Extraction: This method can also be effective.

- A 50% ethanol solution is used as the solvent with a material-to-liquid ratio of 1:20 (g/mL).
[1]
- The mixture is heated to 60°C and agitated for 100 minutes. The extraction is repeated three times.[1]
- Ultrasonic-Assisted Extraction: This technique can improve efficiency and reduce extraction time.
 - The crushed fruit is mixed with water or an ethanol-water mixture.
 - The mixture is subjected to high-intensity ultrasound to induce cavitation and enhance mass transfer.

Purification

Following extraction, the crude extract, which contains a mixture of mogrosides, sugars, and other plant metabolites, requires purification.

- Macroporous Resin Chromatography: This is a widely used technique for the enrichment of mogrosides.
 - The crude extract is passed through a column packed with a suitable macroporous adsorbent resin.
 - The mogrosides adsorb to the resin, while more polar impurities are washed away with deionized water.
 - The adsorbed mogrosides are then eluted with an ethanol-water mixture (e.g., 40% ethanol).
- High-Performance Liquid Chromatography (HPLC): For the isolation of individual mogrosides like **11-Dehydroxyisomogroside V** to a high degree of purity, preparative HPLC is necessary.
 - The enriched mogroside fraction from the macroporous resin chromatography is concentrated and dissolved in a suitable solvent.

- The solution is injected onto a preparative HPLC column (e.g., C18).
- A gradient elution with a mobile phase consisting of water and acetonitrile is typically used to separate the different mogrosides.
- Fractions are collected and analyzed (e.g., by analytical HPLC or mass spectrometry) to identify those containing the target compound.

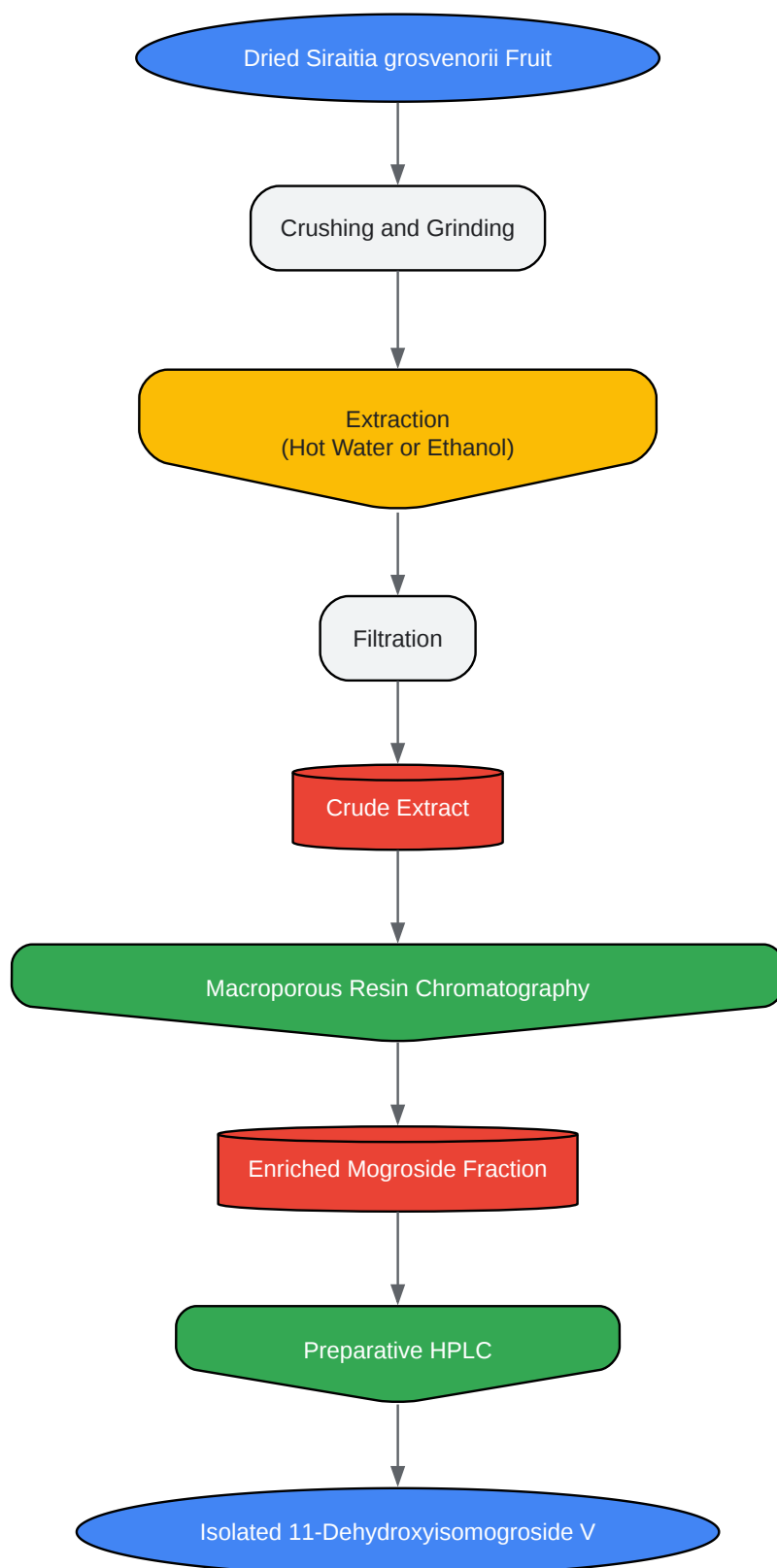
Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by **11-Dehydroxyisomogroside V**. However, research on other mogrosides, particularly Mogroside V, has indicated several areas of potential therapeutic interest. These studies have suggested that mogrosides may possess anti-diabetic, anti-glycation, and antioxidant properties. It is plausible that **11-Dehydroxyisomogroside V** may exhibit similar activities, but this requires dedicated experimental investigation.

Visualizations

Experimental Workflow for Mogroside Isolation and Purification

The following diagram illustrates a general workflow for the extraction and purification of mogrosides from *Siraitia grosvenorii*.



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A generalized workflow for the isolation of **11-Dehydroxyisomogroside V**.

Conclusion and Future Directions

11-Dehydroxyisomogroside V is a natural product with a defined chemical structure but limited characterization in the public domain. The immediate research needs for this compound are the experimental determination of its fundamental physical and chemical properties, such as solubility and melting point, and the acquisition of detailed spectral data (NMR, IR, MS). Furthermore, the development of a specific and optimized isolation protocol would facilitate its production for research purposes. Most importantly, the biological activities of **11-Dehydroxyisomogroside V** remain to be elucidated. Future studies should focus on screening this compound in various biological assays to uncover any potential therapeutic effects and to investigate its mechanisms of action, including its interaction with cellular signaling pathways.

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References

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